molecular formula C60H90N6O14 B13400875 4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone

Cat. No.: B13400875
M. Wt: 1119.4 g/mol
InChI Key: ZMQMTKVVAMWKNY-UHFFFAOYSA-N
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Description

4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone is a useful research compound. Its molecular formula is C60H90N6O14 and its molecular weight is 1119.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone (referred to as "the compound" hereafter) is a complex organic molecule with significant potential in various biological applications. Its intricate structure suggests that it may exhibit diverse biological activities due to the presence of multiple functional groups.

Structural Overview

The compound's molecular formula is C60H90N6O14C_{60}H_{90}N_{6}O_{14} with a molecular weight of approximately 1119.388 Da. It features a unique arrangement of tetraoxacyclotetracosane and tetrazacyclo components along with multiple morpholine substituents. This structural complexity is expected to influence its interactions within biological systems.

PropertyValue
Molecular FormulaC60H90N6O14
Molecular Weight1119.388 Da
Structure TypeNon-polymer

Synthesis

The synthesis of this compound likely involves multi-step organic reactions that require optimization for yield and purity. The complexity of its structure necessitates careful consideration of reaction conditions and the choice of reagents.

Antimicrobial Activity

Preliminary studies suggest that compounds with structural similarities to the compound exhibit notable antimicrobial properties. For instance, certain morpholine derivatives have been reported to possess significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

Enzyme Inhibition

Research indicates that related compounds can act as inhibitors for various enzymes. For example, some morpholine-based structures demonstrate selective inhibition against butyrylcholinesterase (BChE) and moderate inhibition against acetylcholinesterase (AChE), which are crucial targets in neurodegenerative diseases .

Case Studies

  • Study on Morpholine Derivatives :
    • Objective : To evaluate the antimicrobial activity of morpholine-based compounds.
    • Findings : Compounds were screened against several bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated moderate to significant activity depending on the lipophilicity of the derivatives used.
  • Cholinesterase Inhibition :
    • Objective : Assess the inhibitory effects on cholinesterase enzymes.
    • Results : A related morpholine compound showed an IC50 value of 46.42 µM for BChE inhibition, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Interaction Studies

Understanding how the compound interacts at a molecular level with biological systems is essential for elucidating its potential therapeutic applications. Interaction studies could focus on:

  • Binding affinities with target proteins.
  • Mechanisms of action in inhibiting specific enzymes.
  • Effects on cellular pathways relevant to disease states.

Properties

IUPAC Name

4,6,10,16,18,22-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-12,24-bis[(4-morpholin-4-ylphenyl)methyl]-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N6O14/c1-37(2)31-47-57(71)77-41(9)53(67)61(11)50(34-40(7)8)60(74)80-52(36-44-17-21-46(22-18-44)66-25-29-76-30-26-66)56(70)64(14)48(32-38(3)4)58(72)78-42(10)54(68)62(12)49(33-39(5)6)59(73)79-51(55(69)63(47)13)35-43-15-19-45(20-16-43)65-23-27-75-28-24-65/h15-22,37-42,47-52H,23-36H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQMTKVVAMWKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=C(C=C2)N3CCOCC3)CC(C)C)C)C)CC(C)C)C)CC4=CC=C(C=C4)N5CCOCC5)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N6O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1119.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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